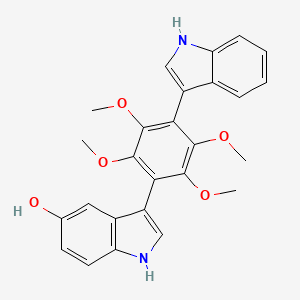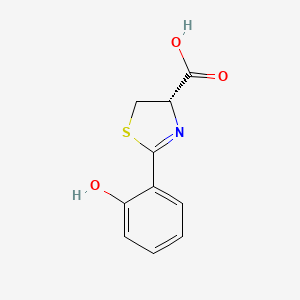
Milrinone-d3
Vue d'ensemble
Description
Milrinone-d3 est une forme deutérée de milrinone, un inhibiteur de la phosphodiestérase 3 utilisé principalement comme vasodilatateur pulmonaire et agent inotrope dans le traitement de l'insuffisance cardiaque. La version deutérée, this compound, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et la pharmacodynamie de la milrinone en raison de son marquage isotopique stable.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la milrinone implique la réaction de la 1-(4-pyridyl)-2-acétone avec l'alpha-(substitué méthylène) cyanoacétamide en conditions alcalines. Cette réaction est généralement réalisée en chauffant les réactifs, ce qui conduit à la formation de milrinone . La méthode de préparation de Milrinone-d3 impliquerait l'utilisation de réactifs deutérés pour incorporer des atomes de deutérium dans le produit final.
Méthodes de production industrielle
La production industrielle de milrinone suit une voie de synthèse similaire mais est optimisée pour la production à grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté du produit final. L'utilisation de réactifs deutérés dans la production industrielle de this compound nécessiterait des étapes supplémentaires pour assurer l'incorporation d'atomes de deutérium.
Analyse Des Réactions Chimiques
Types de réactions
Milrinone-d3, comme la milrinone, subit diverses réactions chimiques, notamment :
Oxydation : La milrinone peut être oxydée dans certaines conditions, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la milrinone en ses formes réduites.
Substitution : La milrinone peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la milrinone peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé.
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Certaines de ses applications comprennent :
Études pharmacocinétiques : this compound est utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de la milrinone dans l'organisme.
Études pharmacodynamiques : Les chercheurs utilisent this compound pour étudier les effets de la milrinone sur divers processus physiologiques.
Recherche biologique : this compound est utilisé dans des études impliquant la fonction cardiaque et la relaxation vasculaire.
Recherche médicale : Le composé est utilisé pour explorer de nouvelles applications thérapeutiques et pour comprendre les mécanismes d'action de la milrinone.
Applications industrielles : this compound est utilisé dans le développement de nouvelles formulations et de systèmes d'administration de médicaments.
Mécanisme d'action
This compound, comme la milrinone, exerce ses effets en inhibant la phosphodiestérase 3. Cette inhibition empêche la dégradation de l'adénosine monophosphate cyclique (AMPc), ce qui conduit à une activation accrue de la protéine kinase A (PKA). PKA phosphoryle divers composants dans les cellules cardiaques, ce qui améliore la contractilité et favorise la vasodilatation . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation β-adrénergique et la cascade de signalisation AMPc-PKA.
Applications De Recherche Scientifique
Milrinone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of milrinone in the body.
Pharmacodynamic Studies: Researchers use this compound to investigate the effects of milrinone on various physiological processes.
Biological Research: this compound is used in studies involving cardiac function and vascular relaxation.
Medical Research: The compound is used to explore new therapeutic applications and to understand the mechanisms of action of milrinone.
Industrial Applications: this compound is used in the development of new formulations and drug delivery systems.
Mécanisme D'action
Milrinone-d3, like milrinone, exerts its effects by inhibiting phosphodiesterase 3. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased activation of protein kinase A (PKA). PKA phosphorylates various components within heart cells, enhancing contractility and promoting vasodilation . The molecular targets and pathways involved include the β-adrenergic signaling pathway and the cAMP-PKA signaling cascade.
Comparaison Avec Des Composés Similaires
Milrinone-d3 peut être comparé à d'autres inhibiteurs de la phosphodiestérase, tels que :
Amrinone : Un autre dérivé de la bipyridine présentant des effets inotropes et vasodilatateurs similaires.
Dobutamine : Une amine sympathomimétique utilisée dans le traitement de l'insuffisance cardiaque, qui agit par l'intermédiaire des récepteurs β-adrénergiques.
Enoximone : Un inhibiteur de la phosphodiestérase présentant des applications thérapeutiques similaires.
Unicité
This compound est unique en raison de son marquage isotopique stable, ce qui le rend particulièrement utile dans les études pharmacocinétiques et pharmacodynamiques. Ce marquage permet un suivi et une analyse précis du composé dans les systèmes biologiques, fournissant des informations précieuses sur son comportement et ses effets.
Propriétés
IUPAC Name |
2-oxo-5-pyridin-4-yl-6-(trideuteriomethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHRDRVRGEVNW-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B8070026.png)
![(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,28R)-3-hexyl-4,6,8,10,12,14,16-heptahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B8070032.png)

![cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Leu-DL-Val]](/img/structure/B8070041.png)
![methyl (1S,15R,17S,18S)-17-ethyl-6-[(1S,12R,14R,15Z,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B8070048.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8070068.png)
![(3R,5S,6R,7R,9R,12R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8070076.png)





![(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B8070142.png)
